molecular formula C16H16FNO4 B2808272 5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-44-5

5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2808272
CAS No.: 1021060-44-5
M. Wt: 305.305
InChI Key: YNKNJUWHMJSGJL-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyran ring, a fluorobenzyl group, and an isopropyl carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of the pyran ring and subsequent functionalization. One common method involves the reaction of 4-fluorobenzyl alcohol with a suitable pyran precursor under basic conditions to form the 4-fluorobenzyl ether. This intermediate is then reacted with isopropylamine and a carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: Shares the fluorobenzyl group but lacks the pyran and carboxamide functionalities.

    N-isopropyl-4-oxo-4H-pyran-2-carboxamide: Similar structure but without the fluorobenzyl group.

Uniqueness

5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and properties not found in simpler analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-propan-2-ylpyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-10(2)18-16(20)14-7-13(19)15(9-22-14)21-8-11-3-5-12(17)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKNJUWHMJSGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=O)C(=CO1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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